N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
This compound features a 3-bromophenyl group attached via an oxoacetamide linkage to a 1H-indol-3-yl scaffold substituted at the 1-position with a 2-(diethylamino)-2-oxoethyl moiety. The bromine atom introduces steric bulk and electronegativity, while the diethylamino group enhances solubility through its polar nature. The oxoacetamide bridge is critical for hydrogen bonding and target engagement, as seen in related indole derivatives .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLFAIYOLRUGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various cell lines, particularly in cancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈BrN₂O₃. It features a bromophenyl group, an indole moiety, and a diethylamino-oxoethyl substituent, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 335.67 g/mol |
| Boiling Point | Not available |
| Solubility | Not specified |
| CAS Number | 1051919-47-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In particular, derivatives of indole and oxoacetamide have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of similar compounds on human cancer cell lines (MCF7 for breast cancer, HeLa for cervical cancer, and HepG2 for liver cancer) found that certain derivatives exhibited potent anti-proliferative activity. For instance, one compound showed an IC50 value of 10.56 µM against HepG2 cells, indicating strong efficacy in inhibiting cell viability .
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis through the activation of caspases. Specifically, caspase-3 and caspase-8 are frequently implicated in mediating apoptosis in response to treatment with these compounds .
Table 2: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 15.23 |
| Compound B | HeLa | 12.45 |
| Compound C | HepG2 | 10.56 |
Additional Biological Activities
Besides anticancer properties, compounds with similar structures have been reported to possess other biological activities such as:
Comparison with Similar Compounds
Structural Analogues with Adamantane Substituents
Compounds like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides () replace the diethylamino-oxoethyl group with a hydrophobic adamantane moiety. These derivatives exhibit potent anticancer activity against Hela, MCF7, and HepG2 cell lines (IC₅₀: 1.2–8.7 μM) . The adamantane group enhances lipophilicity and membrane permeability but may reduce solubility compared to the diethylamino group in the target compound.
Indol-3-yl Glyoxylamides with Anticancer Activity
N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides () share the oxoacetamide core but vary in substituents. For example:
- 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) : Binds MDM2-p53 with high affinity (docking score: −12.3 kcal/mol).
- N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-1H-indol-3-yl]-2-oxoacetamide (2b) : Targets peripheral benzodiazepine receptors (PBR) .
The target compound’s 3-bromophenyl group may enhance hydrophobic interactions compared to chlorophenyl or methylphenyl groups, while the diethylamino-oxoethyl chain could improve solubility over alkyl chains.
Microtubule-Targeting Indole Derivatives
D-24851 () features a pyridinyl group and 4-chlorobenzyl-substituted indole. It destabilizes microtubules without neurotoxicity, achieving complete tumor regression in vivo.
Brominated Indole Derivatives
2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide () shows antimicrobial activity. The 3-bromophenyl group in the target compound may similarly enhance bioactivity but with a distinct mechanism due to the oxoacetamide linkage and diethylamino substitution .
Key Comparative Data
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how are they addressed?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including indole functionalization, amide coupling, and bromophenyl group incorporation. Critical challenges include controlling regioselectivity during indole alkylation and avoiding side reactions at the oxoacetamide moiety. Optimizing reaction conditions (e.g., using anhydrous DMF as a solvent at 60–80°C) and employing catalysts like EDCI/HOBt for amide bond formation can improve yields . Progress is monitored via TLC and intermediates are purified via column chromatography with silica gel (60–120 mesh) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula, while - and -NMR spectroscopy confirm the presence of the diethylamino, bromophenyl, and indole moieties. For example, the diethylamino group shows characteristic triplet signals at δ ~1.1–1.3 ppm (-NMR) and carbonyl peaks at ~165–170 ppm (-NMR). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screening should focus on target-specific assays (e.g., kinase inhibition or receptor binding assays) due to the compound’s indole and acetamide motifs. Use cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–50 μM. Parallel toxicity profiling in non-cancerous cells (e.g., HEK293) helps identify selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : Systematic SAR studies involve modifying the bromophenyl substituent (e.g., replacing Br with Cl or F) and varying the diethylamino group (e.g., cyclizing into pyrrolidine). Biological testing after each modification identifies critical pharmacophores. Computational docking (using AutoDock Vina) against targets like PARP-1 or EGFR can guide rational design .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Validate activity in orthogonal assays: e.g., confirm apoptosis via flow cytometry (Annexin V/PI staining) if initial MTT results are ambiguous. Cross-check with enzymatic assays (e.g., caspase-3 activation) and animal models (e.g., xenograft mice) .
Q. How can crystallization challenges for X-ray diffraction analysis be overcome?
- Methodological Answer : Slow evaporation (using dichloromethane/methanol mixtures) or vapor diffusion methods enhance crystal growth. If polymorphism occurs, screen solvents (e.g., DMSO, acetone) at varying temperatures. For unstable crystals, use low-temperature (100 K) data collection with synchrotron radiation .
Q. What computational methods predict metabolic stability and toxicity early in development?
- Methodological Answer : Use in silico tools like SwissADME to assess CYP450 metabolism and PAINS filters to rule out pan-assay interference. Molecular dynamics simulations (AMBER or GROMACS) evaluate binding mode stability over 100 ns trajectories, while ProTox-II predicts hepatotoxicity .
Methodological Notes
- Synthetic Optimization : For scale-up, replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) meticulously, as minor variations impact yield .
- Advanced Analytics : Use LC-MS/MS for trace impurity profiling (e.g., detect de-brominated byproducts at ppm levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
